molecular formula C8H8Cl2S B14765524 (2,6-Dichloro-3-methylphenyl)(methyl)sulfane

(2,6-Dichloro-3-methylphenyl)(methyl)sulfane

Cat. No.: B14765524
M. Wt: 207.12 g/mol
InChI Key: WGAOQAGNCYUFOB-UHFFFAOYSA-N
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Description

(2,6-Dichloro-3-methylphenyl)(methyl)sulfane is an organic compound characterized by the presence of two chlorine atoms, a methyl group, and a sulfane group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,6-Dichloro-3-methylphenyl)(methyl)sulfane typically involves the reaction of 2,6-dichloro-3-methylphenol with a suitable methylating agent in the presence of a base. Common methylating agents include methyl iodide or dimethyl sulfate. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene under reflux conditions .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale methylation reactions using continuous flow reactors to ensure efficient and consistent production. The use of catalysts and optimized reaction conditions can enhance yield and purity .

Chemical Reactions Analysis

Types of Reactions

(2,6-Dichloro-3-methylphenyl)(methyl)sulfane undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Amines, thiols, sodium hydride.

Major Products Formed

Scientific Research Applications

(2,6-Dichloro-3-methylphenyl)(methyl)sulfane has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2,6-Dichloro-3-methylphenyl)(methyl)sulfane involves its interaction with molecular targets such as enzymes or receptors. The compound’s sulfane group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of enzyme activity. Additionally, the chlorine atoms and methyl group can influence the compound’s binding affinity and specificity for its targets .

Properties

Molecular Formula

C8H8Cl2S

Molecular Weight

207.12 g/mol

IUPAC Name

1,3-dichloro-4-methyl-2-methylsulfanylbenzene

InChI

InChI=1S/C8H8Cl2S/c1-5-3-4-6(9)8(11-2)7(5)10/h3-4H,1-2H3

InChI Key

WGAOQAGNCYUFOB-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C(C=C1)Cl)SC)Cl

Origin of Product

United States

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